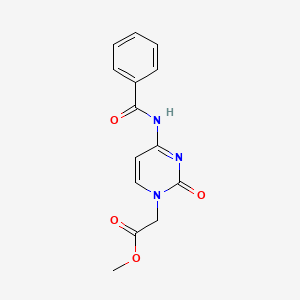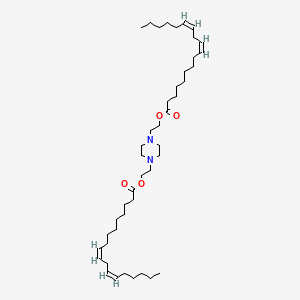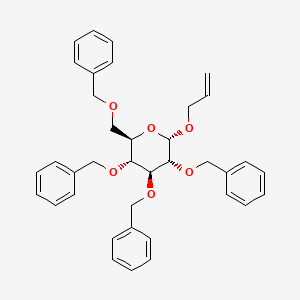
2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group, a methoxy group, and a trifluoromethoxy group attached to a pyridine ring, along with an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.
Methoxylation: The methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethyl ethers and appropriate reaction conditions.
Acetonitrile Group Addition: The acetonitrile group is typically introduced through a nucleophilic substitution reaction using acetonitrile and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile
- 3-(Chloromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile
Uniqueness
2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile is unique due to the specific combination of functional groups attached to the pyridine ring. The presence of both methoxy and trifluoromethoxy groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H8ClF3N2O2 |
|---|---|
Molekulargewicht |
280.63 g/mol |
IUPAC-Name |
2-[6-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C10H8ClF3N2O2/c1-17-9-7(4-11)16-5-6(2-3-15)8(9)18-10(12,13)14/h5H,2,4H2,1H3 |
InChI-Schlüssel |
ANUDSJDXYRECBH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CN=C1CCl)CC#N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

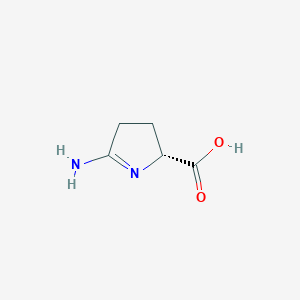



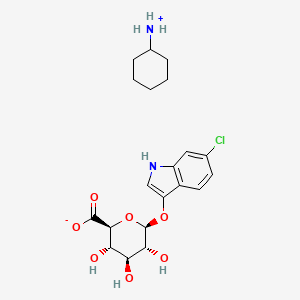
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)


